Dodecylbenzene

Description

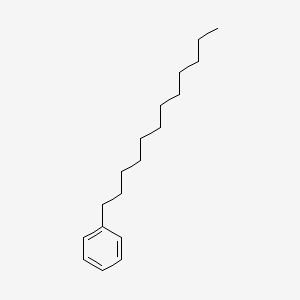

Structure

3D Structure

Properties

IUPAC Name |

dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXNDCHNDYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30, Array | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026994 | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (NTP, 1992), 285 °F, 140.6 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029986570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

19.4 °F (NTP, 1992), 3 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dodecylbenzene: A Comprehensive Technical Guide to its Physicochemical Properties and Research Applications

Abstract

Dodecylbenzene, a key intermediate in the chemical industry, possesses a unique combination of physicochemical properties that make it a versatile compound in a multitude of research and industrial applications. This technical guide provides an in-depth exploration of the core characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, explore its primary role as a precursor to anionic surfactants, and detail its application in specialized fields such as particle physics and enhanced oil recovery. This guide emphasizes the causal relationships between this compound's molecular structure and its functional behavior, providing detailed experimental protocols and visual workflows to empower researchers in their practical applications.

Introduction: The Molecular Architecture and Significance of this compound

This compound (C₁₈H₃₀) is an organic compound characterized by a benzene ring attached to a twelve-carbon alkyl chain.[1][2] Industrially, it is most commonly found as linear alkylbenzene (LAB), which is a mixture of isomers where the phenyl group is attached at different positions along the linear dodecyl chain.[2] This seemingly simple structure gives rise to a set of physicochemical properties that are pivotal to its widespread use. Its aromatic ring provides a site for electrophilic substitution reactions, most notably sulfonation, while the long alkyl chain imparts hydrophobic characteristics.[3][4] The linearity of the alkyl chain is a crucial feature, particularly for the biodegradability of its downstream products, a key consideration in modern chemical formulations.[2]

The primary industrial significance of this compound lies in its role as the direct precursor to linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants used extensively in detergents and cleaning products.[2][3] Beyond this large-scale application, the unique properties of this compound have led to its adoption in more specialized research domains, which will be explored in detail in this guide.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development. These properties dictate its behavior as a solvent, its reactivity, and its suitability for various analytical and industrial processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₀ | [2] |

| Molecular Weight | 246.43 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Weak, oily | [2] |

| Density | ~0.86 g/cm³ at 20°C | [2] |

| Boiling Point | Approximately 330°C | [2] |

| Melting Point | 3°C | [3] |

| Solubility in Water | Practically insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and aromatic hydrocarbons | [2] |

| Viscosity | Refer to specific temperature-dependent data | - |

| Surface Tension | Refer to specific temperature-dependent data | - |

| Flash Point | 135°C | [3] |

Key Research Applications and Methodologies

The utility of this compound extends far beyond its role in the detergent industry. Its specific properties make it a valuable tool in several advanced research fields.

Precursor for Anionic Surfactants: Synthesis of Sodium Dodecylbenzenesulfonate (SDBS)

The most significant application of this compound is its conversion to sodium dodecylbenzenesulfonate (SDBS), a widely used anionic surfactant.[2][3] The process involves the sulfonation of the benzene ring, followed by neutralization.

Causality of Experimental Choices: The sulfonation reaction is a classic electrophilic aromatic substitution.[4] The choice of a strong sulfonating agent, such as sulfuric acid or sulfur trioxide, is crucial to drive the reaction. Temperature control is critical to prevent side reactions and ensure the desired degree of sulfonation. The subsequent neutralization with a base like sodium hydroxide is a straightforward acid-base reaction to produce the salt form, which is the active surfactant.[4]

-

Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 35 mL of this compound.

-

Sulfonation: While stirring, slowly add 35 mL of 98% sulfuric acid through the dropping funnel. Maintain the reaction temperature below 40°C during the addition.

-

Reaction: After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.[4]

-

Workup: Cool the mixture to 40-50°C and slowly add approximately 15 mL of water. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous layer containing inorganic salts.

-

Neutralization: Prepare an 80 mL solution of 10% sodium hydroxide. In a clean 250 mL four-necked flask, add approximately 60-70 mL of the NaOH solution. Slowly add the organic phase from the previous step while stirring, maintaining the temperature at 40-50°C.

-

pH Adjustment: Carefully adjust the pH of the mixture to 7-8 using the remaining 10% sodium hydroxide solution.

-

Product Isolation: The resulting mixture contains the synthesized sodium dodecylbenzenesulfonate.

Caption: Workflow for the synthesis of Sodium Dodecylbenzenesulfonate (SDBS).

High-Performance Liquid Scintillators for Neutrino and Particle Physics

Linear alkylbenzene (LAB), of which this compound is a primary component, has emerged as a preferred solvent for large-scale liquid scintillator detectors used in neutrino and other particle physics experiments.

Causality of Experimental Choices: this compound's high flash point makes it safer to handle in large quantities compared to traditional solvents like toluene and xylene. Its excellent light yield and transparency are crucial for the efficient detection of faint scintillation light. Furthermore, its chemical stability and compatibility with other scintillator components, such as fluors and wavelength shifters, are essential for the long-term operation of these detectors. The energy from particle interactions is transferred from the this compound solvent to dissolved fluorescent molecules (fluors), which then emit light that is detected by photomultiplier tubes.[5]

-

Solvent Purification: Start with high-purity this compound. Further purification through distillation or column chromatography may be necessary to remove any quenching impurities.

-

Fluor Dissolution: In a clean, dry, and inert-atmosphere glovebox, dissolve the primary fluor (e.g., 2,5-diphenyloxazole, PPO) and a secondary wavelength-shifting fluor (e.g., 1,4-bis(2-methylstyryl)benzene, bis-MSB) in the purified this compound. The concentrations of the fluors are typically in the range of a few grams per liter.

-

Mixing: Gently stir the mixture until the fluors are completely dissolved. Avoid vigorous agitation to minimize the introduction of air.

-

Degassing: To improve the light yield and pulse shape discrimination, the prepared scintillator solution should be degassed to remove dissolved oxygen, which can quench the scintillation light. This can be achieved by sparging with an inert gas like argon or by freeze-pump-thaw cycles.

-

Storage and Handling: Store the prepared liquid scintillator in a sealed, opaque container under an inert atmosphere to prevent contamination and degradation.

Caption: Energy transfer mechanism in a this compound-based liquid scintillator.

Enhanced Oil Recovery (EOR)

The surfactant derivative of this compound, SDBS, plays a crucial role in enhanced oil recovery (EOR) research. EOR techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted.

Causality of Experimental Choices: SDBS, due to its amphiphilic nature, can significantly reduce the interfacial tension between oil and water.[1][6] This reduction in interfacial tension allows the injected fluid to mobilize and displace oil that is trapped in the porous rock formations by capillary forces. The effectiveness of SDBS in EOR is dependent on factors such as its concentration, the salinity of the formation water, and the temperature of the reservoir. Researchers often conduct core flooding experiments to simulate reservoir conditions and evaluate the efficiency of different surfactant formulations.[7][8]

-

Core Preparation: A cylindrical core sample from a reservoir rock (e.g., sandstone) is cleaned, dried, and its porosity and permeability are determined. The core is then saturated with brine to simulate formation water.

-

Oil Saturation: Crude oil is injected into the brine-saturated core until no more brine is produced, establishing the initial oil saturation.

-

Water Flooding: Brine is injected into the core to simulate secondary recovery, and the amount of oil produced is measured. This continues until oil production ceases.

-

Surfactant Flooding: A solution of SDBS (derived from this compound) in brine is injected into the core. The concentration of SDBS and the salinity of the brine are key experimental variables.

-

Data Collection: The volume of oil and water produced is continuously monitored. The pressure drop across the core is also recorded.

-

Analysis: The additional oil recovered during the surfactant flood is calculated as a percentage of the oil remaining after the water flood. This data helps in determining the effectiveness of the SDBS solution for EOR.

Caption: Simplified mechanism of enhanced oil recovery using SDBS.

Isomers of this compound and their Influence

Commercial this compound is a mixture of positional isomers.[9] The properties of the resulting sulfonated surfactants can be influenced by the position of the phenyl group on the alkyl chain.[10][11] Research has shown that isomers with the phenyl group closer to the end of the chain (e.g., 2-phenyldodecane) can exhibit different interfacial properties compared to those with the phenyl group near the center of the chain.[12] This has implications for the performance of detergents and the efficiency of EOR agents. The study of individual, monodisperse isomers of sodium para-dodecyl benzene sulfonate provides fundamental insights into structure-property relationships that are obscured in complex commercial mixtures.[10][11]

Safety and Environmental Considerations

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[3] While it has low water solubility, its sulfonated derivative, LAS, is a major component of wastewater. The biodegradability of LAS is a critical environmental consideration. The use of linear this compound is a direct result of the need for more biodegradable surfactants, as the linear alkyl chain is more readily broken down by microorganisms compared to branched chains.[2]

Conclusion

This compound stands as a testament to the profound impact of molecular structure on chemical functionality. Its well-defined physicochemical properties, particularly its aromatic character and long, linear alkyl chain, have established it as an indispensable precursor in the surfactant industry. Furthermore, its unique combination of safety, stability, and optical clarity has opened doors to its application in cutting-edge research fields. This guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical application in the laboratory. By understanding the "why" behind the experimental choices and methodologies, researchers can better harness the potential of this versatile molecule in their scientific endeavors.

References

- Experimental and Computational Fluid Dynamics Investigation of Mechanisms of Enhanced Oil Recovery via Nanoparticle-Surfactant Solutions. (2023). American Chemical Society.

- Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced. (n.d.). Oxford Academic.

- A mechanism study of sodium dodecylbenzenesulfonate on oil recovery: effect of branched chain structure. (2025).

- This compound. (n.d.). Grokipedia.

- This compound. (n.d.). Wikipedia.

- The Interface Behavior and Enhanced Oil Recovery Mechanism of Heavy Alkylbenzene Sulfonates. (2025).

- Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. (n.d.).

- Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. (n.d.). PubMed.

- New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsific

- Sodium dodecyl benzene sulfonate-catalyzed reaction for green synthesis of biologically active benzylpyrazolyl-coumarin derivatives, mechanism studies, theoretical calculations. (n.d.).

- This compound | C18H30 | CID 31237. (n.d.). PubChem.

- 4-dodecylbenzenesulfonyl azides. (n.d.). Organic Syntheses Procedure.

- Chemical synthesis and characterization of this compound sulfonic acid-doped polyaniline/viscose fiber. (n.d.). RSC Publishing.

- This compound – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion. (n.d.).

- Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. (n.d.). MDPI.

- Sulfonation Reaction - Synthesis of Sodium Dodecyl Benzene Sulfon

- Preparation of Multifunctional Surfactants Derived from Sodium this compound Sulfonate and Their Use in Oil-Field Chemistry. (2023). PubMed.

- Organic Syntheses Procedure. (n.d.).

- Sample Preparation & Liquid Scintill

- Polyaniline co-doped with dodecyl benzene sulfonic acid and zwitterionic- based ionic liquids prepared by inverse emulsion polymerization. (n.d.).

- Dodecylbenzenesulfonic acid. (n.d.). PubChem.

- Molecular structure, electric property, and scintillation and quenching of liquid scintill

- Sample Preparation & Liquid Scintillation Counting. (n.d.).

- Do you know how to synthesis dodecylbenzenesulfonic acid?. (2022).

- CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid Structural Formula SUMMARY CONCLUSIONS OF THE SIAR. (n.d.).

- 31 - Liquid Scintill

- Schematic representations of the energy transfer processes involved in liquid scintillation. (n.d.).

- Mechanism of energy transfer in liquid scintillation counting. (n.d.).

- Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfon

- Surfactant flooding characteristics of dodecyl alkyl sulf

- LIQUID SCINTILL

- Laboratory methods for enhanced oil recovery core floods. (n.d.). SciSpace.

- Sample Prepar

- Why is the energy transfer mechanism for Liquid Scintillation Counting a two step process?. (2019).

- DISCRIMINATOR SETTING AND COCKTAIL PREPARATION FOR ANALYSIS OF ALPHA AND BETA EMITTERS IN AQUEOUS SOLUTION USING LIQUID SCINTILL

- Experimental Study of Enhanced Oil Recovery by Surfactants using Core Flooding. (n.d.). Pakistan Institute of Chemical Engineers.

- Bio-Based Solvents for Organic Synthesis. (n.d.). The world's largest collection of open access research papers.

- Environmentally Benign Solvents in Organic Synthesis: Current Topics. (n.d.).

- Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants. (2023). MDPI.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

- A Critical Assessment of Micellization of Sodium Dodecyl Benzene Sulfonate (SDBS) and Its Interaction with Poly(vinyl pyrrolidone) and Hydrophobically Modified Polymers, JR 400 and LM 200. (n.d.). Scilit.

- Experimental Core Flooding Investigation of New ZnO−γAl2O3 Nanocomposites for Enhanced Oil Recovery in Carbonate Reservoirs. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arxiv.org [arxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Dodecylbenzene Derivatives

Introduction: Beyond Surfactancy - The Expanding Role of Dodecylbenzene Derivatives

This compound and its sulfonated analogues have long been cornerstone molecules in the chemical industry, primarily recognized for their indispensable role as surfactants in detergents and cleaning agents.[1] The archetypal structure, a C12 alkyl chain appended to a benzene ring, provides the amphiphilic character essential for reducing surface tension and facilitating emulsification.[2] However, the versatility of the this compound scaffold extends far beyond detergency. By introducing novel functionalities onto the aromatic ring or modifying the alkyl chain, a new generation of derivatives is emerging with significant potential in advanced applications, including drug delivery, antimicrobial agents, and specialized catalysis.[3][4][5]

This guide provides an in-depth exploration of the synthesis and characterization of these novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into robust synthetic strategies that offer precise control over molecular architecture and explore a suite of analytical techniques essential for comprehensive characterization, from structural elucidation to the assessment of physicochemical properties.

Part 1: Strategic Synthesis of this compound Scaffolds

The synthesis of this compound derivatives hinges on the strategic construction of the core alkylbenzene structure. The choice of methodology is dictated by the desired substitution pattern, the need to avoid isomeric mixtures, and the compatibility with other functional groups.

The Friedel-Crafts Acylation/Reduction Pathway: A Strategy for Regiocontrol

A primary challenge in the direct Friedel-Crafts alkylation of benzene with a long-chain alkyl halide is the propensity for carbocation rearrangement, leading to a mixture of positional isomers.[6] Furthermore, the alkylated product is more reactive than the starting material, often resulting in polyalkylation.[6] To circumvent these issues, a more controlled two-step approach is favored: Friedel-Crafts acylation followed by reduction of the resulting ketone.

The acylation introduces an acyl group, which is deactivating and thus prevents polysubstitution.[7] The subsequent reduction of the carbonyl group to a methylene group yields the desired linear alkylbenzene.

Caption: Controlled synthesis of n-dodecylbenzene via acylation and reduction.

Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride [8][9]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (10 equivalents, serving as both reactant and solvent). Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add lauroyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. The addition should be controlled to maintain the reaction temperature below 10°C. Hydrogen chloride gas will be evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60°C under reflux for 2-3 hours to complete the reaction.[8]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude dodecanoylbenzene can be purified by vacuum distillation.

Causality Behind Choices:

-

Excess Benzene: Using benzene as the solvent ensures it is in large excess, maximizing the probability of the acylium ion reacting with benzene rather than the slightly deactivated product, further minimizing polysubstitution.

-

Anhydrous Conditions: AlCl₃ and acyl chlorides are highly reactive towards water. Strict anhydrous conditions are essential to prevent catalyst deactivation and hydrolysis of the acyl chloride.

-

Low-Temperature Addition: The reaction is exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures the stability of the acylium ion intermediate.

Step 2: Wolff-Kishner Reduction of Dodecanoylbenzene [10][11][12]

The Huang-Minlon modification of the Wolff-Kishner reduction is a high-yield method for this transformation.[12]

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add dodecanoylbenzene (1 equivalent), diethylene glycol (as a high-boiling solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1 hour to form the hydrazone intermediate.

-

Water Removal: Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.

-

Decomposition: Once the temperature reaches ~200°C, return the apparatus to the reflux configuration and heat for an additional 3-4 hours. The evolution of nitrogen gas will be observed as the hydrazone decomposes to the alkane.[12]

-

Work-up and Purification: Cool the reaction mixture, add water, and extract the product with diethyl ether or hexane. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. The resulting n-dodecylbenzene can be purified by vacuum distillation.

Causality Behind Choices:

-

High-Boiling Solvent: Diethylene glycol allows the reaction to reach the high temperatures necessary for the decomposition of the hydrazone intermediate.[12]

-

Strong Base (KOH): The base is crucial for the deprotonation steps in the mechanism, leading to the formation of the diimide anion.[11]

-

Removal of Water: Driving off the water allows the reaction temperature to increase, which is necessary for the final nitrogen elimination step.[12]

Grignard Reaction for Branched or Functionalized Derivatives

The Grignard reaction offers a versatile route to introduce the dodecyl chain or to synthesize more complex, branched derivatives.[13] For example, reacting a dodecyl magnesium halide with a suitable electrophile or reacting a phenyl magnesium halide with a C12 electrophile can create specific isomers.

-

Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small portion of a solution of 1-bromododecane (1 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. A crystal of iodine can be added to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromododecane solution dropwise to maintain a gentle reflux.[14] After addition, reflux for an additional 30-60 minutes.

-

Coupling Reaction (Example with a Phenyl Source): This is a conceptual example, as direct coupling with a simple halobenzene is inefficient. A more practical approach for novel derivatives would be to react the dodecyl Grignard with a functionalized electrophile. For instance, reacting with an epoxide can introduce a hydroxyl group.

-

Work-up: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer, dry it, and purify by distillation or chromatography.

Synthesis of Novel Functionalized Derivatives

The true potential for drug development lies in the synthesis of this compound derivatives bearing specific functional groups such as amines, hydroxyls, or carboxylic acids. These groups can serve as handles for conjugation, alter solubility, or impart biological activity.

-

Nitration: Synthesize n-dodecylbenzene as described in section 1.1. To a stirred solution of n-dodecylbenzene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at low temperature (0-10°C). The para-isomer is the major product due to the ortho,para-directing nature of the alkyl group and steric hindrance at the ortho positions.

-

Work-up: After the reaction is complete, pour the mixture onto ice and extract the nitro-dodecylbenzene. Wash and dry the organic phase.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent, such as tin (Sn) and hydrochloric acid (HCl), or through catalytic hydrogenation (H₂/Pd-C).

-

Purification: After work-up and neutralization, the 4-aminothis compound can be purified by column chromatography or distillation.

Part 2: Comprehensive Characterization of this compound Derivatives

A thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized derivatives. This involves a multi-technique approach.

Structural Elucidation: Spectroscopic and Spectrometric Techniques

A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.[15]

NMR is the most powerful tool for determining the precise connectivity of atoms.

-

¹H NMR: Provides information on the number and environment of protons. For n-dodecylbenzene, characteristic signals include:

-

¹³C NMR: Shows the number of unique carbon environments. For n-dodecylbenzene, key signals are:

| Assignment | ¹H NMR Chemical Shift (ppm) [9] | ¹³C NMR Chemical Shift (ppm) [9] |

| Aromatic (C1') | - | ~142.9 |

| Aromatic (C2', C6') | 7.39 - 7.01 (multiplet) | ~128.4 |

| Aromatic (C3', C5') | 7.39 - 7.01 (multiplet) | ~128.2 |

| Aromatic (C4') | 7.39 - 7.01 (multiplet) | ~125.6 |

| Benzylic (C1) | ~2.59 (triplet) | ~36.1 |

| Alkyl (C2) | ~1.60 (multiplet) | ~31.6 |

| Alkyl (C3-C10) | ~1.26 (broad multiplet) | ~29.4 - 29.7 |

| Alkyl (C11) | ~1.26 (broad multiplet) | ~32.0 |

| Terminal Methyl (C12) | ~0.89 (triplet) | ~22.8 |

| Terminal Methyl (C12) | - | ~14.1 |

IR spectroscopy is used to identify the presence of specific functional groups.

-

Aromatic C-H stretch: ~3030-3100 cm⁻¹.[16]

-

Aliphatic C-H stretch: ~2850-2960 cm⁻¹.[17]

-

Aromatic C=C stretch (in-ring): Bands around 1600 cm⁻¹ and 1500 cm⁻¹.[16]

-

Sulfonate group (for sulfonated derivatives): Strong, characteristic absorptions for S=O stretching around 1180 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[18]

MS provides the molecular weight and information about the fragmentation pattern, which aids in structural confirmation.[19] For n-dodecylbenzene (MW = 246.43 g/mol ), common fragments include:

-

Molecular Ion (M⁺): A peak at m/z = 246.

-

Tropylium Ion: A prominent peak at m/z = 91, resulting from benzylic cleavage, is highly characteristic of alkylbenzenes.[12][15]

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the loss of alkyl fragments.

Purity and Isomer Distribution: Chromatographic Techniques

Chromatography is essential for assessing the purity of the synthesized compounds and for separating complex isomeric mixtures.

Reversed-phase HPLC is particularly effective for analyzing this compound sulfonates.[20]

-

Column: A C8 or C18 reversed-phase column is typically used.[21]

-

Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent or a salt like sodium perchlorate to improve peak shape and resolution.[20][21]

-

Detection: UV detection at ~225 nm is common due to the absorbance of the benzene ring.[20] Fluorescence detection can also be employed for higher sensitivity.[20]

-

Analysis: The retention time will vary based on the hydrophobicity of the isomers. This method allows for the quantification of different chain-length homologs and positional isomers in a mixture.

Physicochemical and Performance Characterization

For applications in drug delivery or as surfactants, understanding the thermal stability and self-assembly behavior is critical.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the derivatives.[22]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can identify phase transitions such as melting points and glass transitions.[22]

Caption: Workflow for assessing thermal properties using TGA and DSC.

For amphiphilic derivatives, the Critical Micelle Concentration (CMC) is a key parameter. It is the concentration at which surfactant molecules begin to form micelles in solution.[23]

-

Solution Preparation: Prepare a series of aqueous solutions of the surfactant at various concentrations, spanning the expected CMC.

-

Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.[17]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[18]

Conclusion

The this compound scaffold, once primarily associated with the surfactant industry, is a platform for the development of novel molecules with diverse and valuable properties. By moving beyond classical Friedel-Crafts alkylation and employing controlled synthetic strategies like acylation-reduction, chemists can create specific isomers and introduce a wide array of functional groups. This targeted synthesis, coupled with a rigorous, multi-faceted characterization approach, is paramount for unlocking the full potential of these derivatives. For researchers in drug development, the ability to fine-tune the structure to control properties like self-assembly, solubility, and biological activity makes novel this compound derivatives a promising area for future exploration and innovation.

References

-

Assignments of IR peaks of this compound sulfonate in LDH and as the Na salt a. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved January 3, 2026, from [Link]

-

Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Silva, A. C. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(5). Retrieved January 3, 2026, from [Link]

-

Iversen, O. H. (1986). Studies of the carcinogenesis and tumorigenesis of skin applications of this compound on hairless mice. British Journal of Industrial Medicine, 43(11), 763–768. Retrieved January 3, 2026, from [Link]

- Antimicrobial composition. (2013). Google Patents.

-

(A) FTIR spectra of sodium dodecylbenzenesulfonate (SDS), dispersed... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Katiya, M. M., & Khayal, A. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 3, 2026, from [Link]

-

LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Friedel-crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 3, 2026, from [Link]

-

Silva, A. C. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(5). Retrieved January 3, 2026, from [Link]

-

McKinnon, M. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Presentation]. Retrieved January 3, 2026, from [Link]

-

The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Retrieved January 3, 2026, from [Link]

-

Payne, W. J., & Feisal, V. E. (1963). Bacterial utilization of dodecyl sulfate and dodecyl benzene sulfonate. Applied microbiology, 11(4), 339–344. Retrieved January 3, 2026, from [Link]

-

Maji, B., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34537-34582. Retrieved January 3, 2026, from [Link]

-

Riess, G. (2012). Self-assembly of block copolymers. Chemical Society Reviews, 41(15), 5057-5066. Retrieved January 3, 2026, from [Link]

- Process for the preparation of hydroxy benzene carboxaldehydes. (1982). Google Patents.

-

Self-Assembly of Block Copolymers. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 304-323. Retrieved January 3, 2026, from [Link]

-

Liu, Y., et al. (2021). Antioxidant and Antibacterial Activities of Dodecyl Tannin Derivative Linked with 1,2,3-Triazole. Chemistry & Biodiversity, 18(12), e2100558. Retrieved January 3, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Lab. Retrieved January 3, 2026, from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Self-Assembly of Block Copolymers. (2020). MDPI. Retrieved January 3, 2026, from [Link]

-

High affinity of this compound sulfonate for layered double hydroxide and resulting morphological changes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Bottom-up: direct self-assembly of block copolymers. (2018, May 28). [Video]. YouTube. Retrieved January 3, 2026, from [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved January 3, 2026, from [Link]

-

MS fragmentation patterns. (2018, March 20). [Video]. YouTube. Retrieved January 3, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved January 3, 2026, from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). [Video]. YouTube. Retrieved January 3, 2026, from [Link]

-

Nanoparticle-based targeted drug delivery. (2007). Journal of Nanobiotechnology, 5(1), 1-7. Retrieved January 3, 2026, from [Link]

-

Benzene, dodecyl-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

An Overview: Preparation Characterization and Applications of Nanoparticles. (2020). International Journal of Pharmaceutical Sciences and Research, 11(12), 5898-5906. Retrieved January 3, 2026, from [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]

-

1H, 13C and 15N chemical shift referencing in biomolecular NMR. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Expert Opinion on Therapeutic Patents, 29(12), 955-970. Retrieved January 3, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved January 3, 2026, from [Link]

-

Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Degradation dynamics and residues of sodium dodecyl benzene sulfonate as a novel pesticide for microalgal cultivation and its safety assessment. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Mass spectral interpretation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Wolff-Kishner Reduction. (n.d.). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

-

Development of Nanoparticle-Based Drug Delivery Systems for Targeted Therapy. (2025). Journal of Pharmaceutical Research and Integrated Medical Sciences. Retrieved January 3, 2026, from [Link]

-

Antimicrobial and antifungal activity study of poly substituted benzene derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Development of High-Drug-Loading Nanoparticles. (2020). Advanced Materials, 32(26), e2001163. Retrieved January 3, 2026, from [Link]

-

[Synthesis of nanoparticles for dental drug delivery systems]. (2007). Revista de chimie, 58(10), 963. Retrieved January 3, 2026, from [Link]

Sources

- 1. US4602011A - Antimicrobial compositions and methods of using same - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Antibacterial Activities of Dodecyl Tannin Derivative Linked with 1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. This compound(123-01-3) 1H NMR [m.chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sodium this compound sulphonate | C18H30NaO3S | CID 57371080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of Dodecylbenzene

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize dodecylbenzene, a key precursor in the production of surfactants for detergents.[1] For researchers, scientists, and professionals in drug development and chemical manufacturing, a thorough understanding of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental. This document synthesizes technical data with practical insights to offer a robust analytical framework.

This compound (C₁₈H₃₀) is a colorless, waxy solid at room temperature and consists of a dodecyl group attached to a phenyl group.[1] Its primary application lies in the production of sodium dodecylbenzenesulfonate, a widely used surfactant in household laundry detergents.[1] The linear alkylbenzene (LAB) form is preferred due to its biodegradability.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) reveals the different chemical environments of hydrogen atoms within the this compound molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (7.0-7.3 ppm): The protons on the benzene ring typically appear as a complex multiplet in this region. The exact chemical shift and multiplicity depend on the substitution pattern. For 1-phenyldodecane, the protons ortho, meta, and para to the alkyl chain will have slightly different chemical shifts.

-

Benzylic Protons (~2.6 ppm): The two protons on the carbon directly attached to the benzene ring (the benzylic position) are deshielded by the aromatic ring and appear as a triplet.

-

Alkyl Chain Protons (1.2-1.6 ppm): The majority of the methylene (-CH₂-) groups in the long alkyl chain are in similar chemical environments and overlap to form a broad, intense signal.

-

Terminal Methyl Protons (~0.9 ppm): The three protons of the terminal methyl (-CH₃) group are the most shielded and appear as a triplet upfield.

Causality in Spectral Features: The downfield shift of the aromatic protons is due to the anisotropic magnetic field generated by the ring current of the benzene ring. The benzylic protons are deshielded due to their proximity to this electron-withdrawing aromatic system. The upfield position of the terminal methyl group is a result of its remote location from the electronegative benzene ring.

Carbon-13 NMR (¹³C NMR) provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require a larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic carbons.[2]

-

Aromatic Carbons (125-145 ppm): The carbon atoms of the benzene ring appear in this downfield region.[2] The carbon atom attached to the alkyl chain (ipso-carbon) is typically found at the downfield end of this range, while the other aromatic carbons will have distinct chemical shifts.

-